(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester
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Overview
Description
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester, commonly known as HODE, is a bioactive lipid molecule that is synthesized from linoleic acid, which is an essential fatty acid. HODE has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.
Scientific Research Applications
HODE has been extensively studied for its biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. HODE also has anti-cancer effects by inducing apoptosis and inhibiting cell proliferation and metastasis. Moreover, HODE has anti-oxidative effects by scavenging reactive oxygen species and reducing oxidative stress. HODE has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Mechanism Of Action
The mechanism of action of HODE is not fully understood. However, it has been suggested that HODE exerts its biological activities through different signaling pathways, including NF-κB, MAPK, and PI3K/Akt. HODE also regulates the expression of different genes involved in inflammation, cancer, and oxidative stress.
Biochemical And Physiological Effects
HODE has been found to have different biochemical and physiological effects. It regulates the expression of different enzymes involved in fatty acid metabolism, including acyl-CoA synthetase, acyl-CoA oxidase, and carnitine palmitoyltransferase. HODE also regulates the expression of different transporters involved in lipid metabolism, including ABCA1 and ABCG1. Moreover, HODE has been found to regulate the expression of different receptors involved in inflammation, including Toll-like receptor 4 and G protein-coupled receptor 120.
Advantages And Limitations For Lab Experiments
One of the advantages of using HODE in lab experiments is its bioactivity and specificity. HODE can be used to study different biological processes, including inflammation, cancer, and oxidative stress. However, one of the limitations of using HODE in lab experiments is its stability. HODE is susceptible to oxidation and degradation, which may affect its bioactivity and purity.
Future Directions
There are several future directions for HODE research. One of the future directions is to study the role of HODE in different diseases, including cardiovascular diseases and neurodegenerative diseases. Another future direction is to develop HODE-based therapies for the treatment of different diseases. Moreover, future research should focus on the development of more efficient and sustainable methods for the synthesis of HODE.
Conclusion:
In conclusion, HODE is a bioactive lipid molecule that has various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects. HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. HODE has potential therapeutic applications in the treatment of different diseases. However, more research is needed to fully understand the mechanism of action and the potential therapeutic applications of HODE.
Synthesis Methods
HODE can be synthesized from linoleic acid using different methods, including enzymatic and chemical methods. Enzymatic synthesis is a green and efficient method that uses lipases as catalysts to convert linoleic acid into HODE. Chemical synthesis involves the oxidation of linoleic acid using different oxidizing agents, such as ozone, permanganate, and singlet oxygen. The yield and purity of HODE depend on the synthesis method used.
properties
CAS RN |
107173-59-1 |
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Product Name |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (8E,10R,12Z)-10-hydroxyoctadeca-8,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h9,12-13,16,18,20H,3-8,10-11,14-15,17H2,1-2H3/b12-9-,16-13+/t18-/m1/s1 |
InChI Key |
ISETZCKSNCMUSG-IBQNDLHXSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/CCCCCCC(=O)OC)O |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)OC)O |
synonyms |
(8E,10R,12Z)-10-Hydroxy-8,12-octadecadienoic acid methyl ester |
Origin of Product |
United States |
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